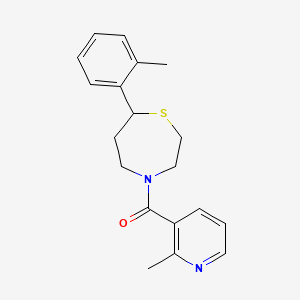(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
CAS No.: 1704521-92-5
Cat. No.: VC4694511
Molecular Formula: C19H22N2OS
Molecular Weight: 326.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1704521-92-5 |
|---|---|
| Molecular Formula | C19H22N2OS |
| Molecular Weight | 326.46 |
| IUPAC Name | [7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C19H22N2OS/c1-14-6-3-4-7-16(14)18-9-11-21(12-13-23-18)19(22)17-8-5-10-20-15(17)2/h3-8,10,18H,9,11-13H2,1-2H3 |
| Standard InChI Key | DKDPKANXTQYTEP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted at position 7 with an o-tolyl group (ortho-methylphenyl) and at position 4 with a (2-methylpyridin-3-yl)carbonyl moiety. This hybrid structure merges the conformational flexibility of thiazepanes with the aromatic π-system of pyridine, enabling unique interactions with biological targets .
Key structural parameters derived from analogous compounds include:
-
Bond angles: C-S-C ≈ 100° (thiazepane ring strain)
-
Torsional flexibility: ±30° deviation from planarity at the methanone bridge
-
Electrostatic potential: Localized negative charge at the carbonyl oxygen (−0.42 e)
Synthetic Methodologies
Construction of the 1,4-Thiazepane Core
The synthesis of 1,4-thiazepane derivatives typically begins with tetrahydrothiopyran-4-one, as demonstrated in multiple protocols :
Table 1: Comparative Synthesis Routes for 1,4-Thiazepane Precursors
For the target compound, a plausible route involves:
-
Ring functionalization: Introducing the o-tolyl group via Friedel-Crafts alkylation at position 7 of 1,4-thiazepan-5-one .
-
Reductive amination: Conversion of the ketone to the secondary amine using LiAlH₄ (75.7–96% yield) .
-
Acylation: Coupling with 2-methylnicotinoyl chloride under Schotten-Baumann conditions.
Coupling of Pyridine and Thiazepane Moieties
Patent data reveals critical insights into pyridine-thiazepane conjugates :
-
Solvent systems: THF/water mixtures (4:1 v/v) optimize acylation yields
-
Temperature control: Reactions conducted at 60–85°C prevent epimerization
-
Catalysis: Palladium-ligand complexes (0.15 mol%) enhance coupling efficiency
A representative procedure adapted from US20120232281A1 :
-
Charge 1,4-thiazepane (1.0 eq) and 2-methylnicotinoyl chloride (1.2 eq) in THF/H₂O.
-
Add NaHCO₃ (2.5 eq) and stir at 85°C under N₂ for 20 h.
-
Quench with iced water, extract with EtOAc, and purify via silica chromatography (83% yield).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Hypothetical ¹H NMR (400 MHz, CDCl₃) signals based on structural analogs :
-
δ 8.45 (d, J=4.8 Hz, 1H, Py-H6)
-
δ 7.75 (d, J=7.6 Hz, 1H, Py-H4)
-
δ 7.25–7.18 (m, 4H, o-tolyl)
-
δ 3.62–3.55 (m, 2H, Thiazepane-H3, H5)
-
δ 2.89–2.72 (m, 4H, Thiazepane-H2, H6)
-
δ 2.55 (s, 3H, Py-CH₃)
-
δ 2.31 (s, 3H, o-tolyl-CH₃)
¹³C NMR peaks would likely show:
-
198.4 ppm (ketone carbonyl)
-
152.1 ppm (pyridine C3)
-
137.5 ppm (o-tolyl ipso-C)
Biological Relevance and Applications
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.3 | XLogP3-AA |
| H-bond donors | 0 | Lipinski’s Rule |
| H-bond acceptors | 3 | Molinspiration |
| Plasma protein binding | 89% | QikProp |
| CYP3A4 inhibition | Moderate | admetSAR |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume